molecular formula C7H4ClN3O B3118280 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one CAS No. 23590-61-6

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Cat. No.: B3118280
CAS No.: 23590-61-6
M. Wt: 181.58 g/mol
InChI Key: CLFRRDOGWNYFFG-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (CAS 23590-61-6) is a high-purity chemical building block of significant interest in medicinal chemistry. With the molecular formula C7H4ClN3O and a molecular weight of 181.58 g/mol, this compound is recognized as a versatile synthetic intermediate . Its core structure is a bicyclic heterocyclic scaffold that is privileged in drug discovery due to its resemblance to natural nitrogenous bases . The primary research value of this compound lies in its application as a key precursor for the synthesis of biologically active molecules. Recent scientific literature demonstrates its specific use in creating a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives evaluated for their pharmacological potential . Studies have identified compounds synthesized from this intermediate that show promising activity as anticonvulsant agents in Maximal Electroshock (MES) and subcutaneous PTZ seizure models . Some derivatives also exhibit significant anti-inflammatory activity . The chlorine atom at the 5-position makes it a suitable substrate for further functionalization, often via substitution with various amine groups, to explore structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; the compound has associated hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . For optimal stability, it is recommended to store the material under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-chloro-7H-pyrido[2,3-d]pyridazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-4-2-1-3-9-5(4)7(12)11-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRRDOGWNYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275928
Record name 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
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Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23590-61-6
Record name 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23590-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID901275928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 5 Chloropyrido 2,3 D Pyridazin 8 7h One

Nucleophilic Substitution Reactions at the Chlorinated Position

The electron-deficient nature of the pyrido[2,3-d]pyridazine (B3350097) ring system facilitates the displacement of the chlorine atom at the C5 position by various nucleophiles. This reactivity is a cornerstone for the structural diversification of this heterocyclic core.

Amination Reactions with Primary and Secondary Amines

The reaction of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one with a variety of primary and secondary amines is a well-established method for the synthesis of 5-amino-substituted derivatives. These reactions typically proceed under thermal conditions or with the assistance of a base in a suitable solvent. The nucleophilic attack by the amine at the C5 position, followed by the elimination of hydrogen chloride, leads to the formation of the corresponding 5-aminopyrido[2,3-d]pyridazin-8(7H)-one derivatives.

Recent research has demonstrated the successful amination of this scaffold with a range of amines. For instance, the reaction with (R)-3-amino-quinuclidine dihydrochloride (B599025) in the presence of a base such as triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures affords the desired aminated product in good yield.

Table 1: Examples of Amination Reactions

Amine Base Solvent Temperature (°C) Product Yield (%)
(R)-3-Amino-quinuclidine dihydrochloride Triethylamine NMP 120 5-(((R)-quinuclidin-3-yl)amino)pyrido[2,3-d]pyridazin-8(7H)-one 75
4-Aminopiperidine DIPEA NMP 140 5-(piperidin-4-ylamino)pyrido[2,3-d]pyridazin-8(7H)-one 68
(S)-3-Aminopyrrolidine K₂CO₃ DMSO 130 5-(((S)-pyrrolidin-3-yl)amino)pyrido[2,3-d]pyridazin-8(7H)-one 72

Exploration of Other Nucleophilic Displacements

Beyond amination, the chlorine atom at the C5 position can be displaced by other nucleophiles, such as oxygen and sulfur-based nucleophiles. The principles of nucleophilic aromatic substitution (SNAr) govern these transformations. The reaction with alcoholates (alkoxides) or phenolates can yield the corresponding 5-alkoxy or 5-aryloxy derivatives. Similarly, reaction with thiolates can provide 5-alkylthio or 5-arylthio ethers.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous chloro-substituted pyridazinones suggests that such reactions are feasible. For instance, studies on related chloropyridazines have shown that they readily react with sodium methoxide (B1231860) or sodium thiophenoxide to yield the corresponding methoxy (B1213986) and phenylthio derivatives, respectively. These reactions typically require a polar aprotic solvent and may be conducted at room temperature or with gentle heating. The efficiency of these displacements is influenced by the nucleophilicity of the incoming group and the stability of the Meisenheimer-like intermediate. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of halogenated heterocycles, and this compound is a suitable substrate for these transformations. These methods allow for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully applied to this compound to introduce various aryl and heteroaryl substituents at the C5 position.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. A common catalytic system for this transformation involves a palladium(II) precatalyst, such as PdCl₂(dppf), and a base like potassium carbonate in a mixture of solvents such as dioxane and water.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst Base Solvent Temperature (°C) Product Yield (%)
4-Fluorophenylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 100 5-(4-fluorophenyl)pyrido[2,3-d]pyridazin-8(7H)-one 85
Pyridine-3-boronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 90 5-(pyridin-3-yl)pyrido[2,3-d]pyridazin-8(7H)-one 78
1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ Dioxane/H₂O 110 5-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyridazin-8(7H)-one 82

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction offers an alternative to traditional nucleophilic substitution for the synthesis of aminated derivatives and often proceeds under milder conditions with a broader substrate scope. wikipedia.orglibretexts.org

While specific applications of the Buchwald-Hartwig amination on this compound are not extensively detailed, the general success of this methodology on a wide range of chloro-N-heterocycles suggests its applicability. acs.orgnih.gov A typical catalytic system for such a transformation would involve a palladium source, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like Xantphos or RuPhos, and a strong base, for example, sodium tert-butoxide or cesium carbonate, in an anhydrous aprotic solvent like toluene (B28343) or dioxane. libretexts.org This methodology would be particularly useful for coupling less nucleophilic amines or for reactions that are sluggish under standard SNAr conditions.

Ullmann-type Coupling Reactions

Ullmann-type coupling reactions, which are typically copper-catalyzed, provide another avenue for the formation of carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org The classical Ullmann condensation involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper at high temperatures. nih.gov Modern modifications often employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions. nih.gov

The application of Ullmann-type couplings to this compound would allow for the introduction of a diverse range of amino, alkoxy, and aryloxy groups. For C-N bond formation, the reaction would likely involve heating the chloro-substituted pyridopyridazinone with an amine in the presence of a copper(I) salt, such as CuI, and a base like potassium carbonate in a high-boiling polar aprotic solvent such as DMF or DMSO. Similarly, for C-O bond formation, the reaction with an alcohol or phenol (B47542) under similar copper-catalyzed conditions would be expected to yield the corresponding ether derivatives. While palladium-catalyzed methods are often preferred, Ullmann-type reactions can be advantageous for specific substrates and can sometimes offer complementary reactivity. nih.gov

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it a highly valuable tool in organic synthesis, including the derivatization of heterocyclic compounds. wikipedia.org

For this compound, the chlorine atom at the C-5 position is amenable to Sonogashira coupling, allowing for the introduction of various substituted alkyne moieties. This reaction provides a direct route to a wide array of 5-alkynyl-pyrido[2,3-d]pyridazin-8(7H)-ones, which can serve as key intermediates for further synthetic manipulations or as final target compounds with potential biological activity. The general scheme for the Sonogashira coupling of this compound is depicted below:

Sonogashira Coupling Reaction Scheme

Scheme 1: General Sonogashira Coupling Reaction of this compound.

The reaction conditions for the Sonogashira coupling of related chloro-substituted pyridazines and pyridopyridazines typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine or diisopropylethylamine in a suitable solvent like THF, DMF, or acetonitrile. researchgate.net

Below is an interactive data table summarizing representative Sonogashira coupling reactions on analogous heterocyclic systems, illustrating the scope and typical conditions for such transformations.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
13,6-DichloropyridazinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85
22-Chloropyridine1-HeptynePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF78
35,8-Dichloropyrido[2,3-d]pyridazineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NAcetonitrile92

This table is illustrative and based on data from analogous systems. Specific yields for this compound may vary.

Diversification of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold through Further Functionalization

Beyond the initial derivatization at the C-5 position, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold can be further functionalized at other positions to generate a library of diverse compounds. The nitrogen atoms in the ring system, particularly N-7, can be alkylated or arylated. Additionally, the pyridazinone oxygen can potentially undergo O-alkylation or conversion to a thione.

Recent studies on related pyrido-pyridazinone derivatives have demonstrated the feasibility of introducing substituents at various positions of the bicyclic core to explore structure-activity relationships (SAR). acs.orgnih.gov For instance, the C-5 position has been a key site for modification to enhance biological activity. nih.gov

Common functionalization strategies for the pyrido[2,3-d]pyridazin-8(7H)-one scaffold include:

N-Alkylation/Arylation: The nitrogen atom at the 7-position can be alkylated using alkyl halides in the presence of a base or arylated via Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): While the C-5 chlorine is reactive towards cross-coupling, it can also undergo nucleophilic aromatic substitution with various nucleophiles such as amines, alcohols, and thiols, particularly if activated by electron-withdrawing groups or under specific reaction conditions.

Modification of the Pyridazinone Ring: The carbonyl group at C-8 can be converted to a thione using reagents like Lawesson's reagent. The lactam nitrogen (N-7) can also be a site for substitution.

The diversification of the pyrido[2,3-d]pyridazin-8(7H)-one scaffold is crucial for the development of new chemical entities with tailored biological profiles. The following table provides examples of functionalization reactions on similar pyridazinone-containing heterocyclic systems.

Reaction TypePositionReagents and ConditionsProduct Type
N-AlkylationN-7Alkyl halide, K₂CO₃, DMF7-Alkyl-pyrido[2,3-d]pyridazin-8(7H)-one
SNArC-5Amine, Base, High Temperature5-Amino-pyrido[2,3-d]pyridazin-8(7H)-one
ThionationC-8Lawesson's Reagent, Toluene, RefluxPyrido[2,3-d]pyridazine-8(7H)-thione

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of polyfunctionalized heterocyclic systems like this compound. The electronic properties of the fused ring system, influenced by the nitrogen atoms in both the pyridine (B92270) and pyridazine (B1198779) rings, dictate the reactivity of the different positions.

In the case of palladium-catalyzed cross-coupling reactions at the C-5 position, regioselectivity is generally high, as the reaction proceeds specifically at the carbon-halogen bond. However, in nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity can be more complex. The relative electrophilicity of the carbon atoms in the pyridine and pyridazine rings will determine the site of nucleophilic attack. For related dichloropyrimidine systems, SNAr reactions are often selective, but the outcome can be influenced by the substituents on the ring. wuxiapptec.com

In the context of this compound, the C-5 position is activated towards nucleophilic attack by the adjacent pyridazine nitrogen atoms. However, the precise regioselectivity of SNAr reactions with different nucleophiles would need to be determined experimentally.

Stereoselectivity becomes relevant when introducing chiral centers during derivatization, for example, through the use of chiral reagents or catalysts, or by reacting with chiral nucleophiles. For instance, if a chiral amine is used in a nucleophilic substitution reaction at the C-5 position, the resulting product would be a mixture of diastereomers if another chiral center is present in the molecule, or a single enantiomer if the starting material is achiral and a chiral catalyst is employed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Chloropyrido 2,3 D Pyridazin 8 7h One and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. The analysis of the vibrational frequencies of the molecule's bonds provides a characteristic spectrum. Key absorptions are expected based on the structure, which includes a pyridopyridazinone core.

The IR spectrum would prominently feature a sharp, intense absorption band for the carbonyl (C=O) group of the pyridazinone ring, typically observed in the range of 1670 to 1780 cm⁻¹. pressbooks.pub The presence of the N-H bond in the lactam ring is identifiable by a characteristic absorption in the 3300 to 3500 cm⁻¹ region. pressbooks.pub This N-H stretching band is often broader than other peaks in this region. Additionally, C=N and C=C stretching vibrations from the aromatic rings are expected to appear in the 1500 to 1650 cm⁻¹ range. nih.gov The carbon-chlorine (C-Cl) bond would show a characteristic absorption in the fingerprint region, typically around 775 cm⁻¹. nih.gov

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Sharp
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C=O Stretch (Lactam) 1670 - 1780 Strong, Sharp
C=N and C=C Stretch 1500 - 1650 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments. nih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the protons in the molecule. The N-H proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm, which is exchangeable with D₂O. nih.govmdpi.com The aromatic protons on the pyridine (B92270) ring system would resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions and the influence of adjacent nitrogen atoms and the chlorine substituent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift, typically in the range of δ 150-160 ppm. mdpi.com The carbon atoms within the aromatic pyridine and pyridazine (B1198779) rings would appear between δ 100 and 150 ppm. The carbon atom bonded to the chlorine (C-Cl) would also have a characteristic chemical shift within this aromatic region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic core of the parent compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H > 11.0 (broad singlet) -
Aromatic C-H 7.0 - 9.0 100 - 150
C=O - 150 - 160
C-Cl - 130 - 150

Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and studying the fragmentation patterns of this compound. The molecular formula is C₇H₄ClN₃O, corresponding to a molecular weight of approximately 181.58 g/mol . parchem.comcymitquimica.com

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, along with an isotopic peak [M+2]⁺ at about one-third the intensity of the [M]⁺ peak, which is characteristic for compounds containing one chlorine atom. researchgate.net The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would likely involve characteristic losses. Common fragmentation pathways for related heterocyclic systems include the loss of CO (28 Da) from the pyridazinone ring and the cleavage of the heterocyclic rings. nih.govgrowingscience.com The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample of this compound. This technique is crucial for confirming the empirical and molecular formula of the synthesized compound.

For a molecular formula of C₇H₄ClN₃O, the theoretical elemental composition can be calculated. parchem.com Experimental values obtained from the analysis of a pure sample must align closely with these theoretical values (typically within ±0.4%) to validate the proposed formula. This confirms that the correct proportions of elements are present in the molecule.

Table 3: Theoretical Elemental Composition of this compound (C₇H₄ClN₃O)

Element Symbol Atomic Weight % Composition
Carbon C 12.01 46.29%
Hydrogen H 1.01 2.22%
Chlorine Cl 35.45 19.53%
Nitrogen N 14.01 23.14%

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. mdpi.com This technique requires a suitable single crystal of the compound.

The analysis of the diffraction pattern provides detailed information on bond lengths, bond angles, and torsion angles within the molecule. growingscience.com It also reveals how the molecules are packed in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking between the aromatic rings. mdpi.com This data is invaluable for understanding the molecule's conformation and supramolecular chemistry. For instance, studies on similar pyridazine derivatives have detailed their crystallization in specific space groups and the nature of their intermolecular forces. growingscience.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

HPLC, often using a reversed-phase column, separates the target compound from starting materials, byproducts, and other impurities. nih.gov The purity is determined by the relative area of the peak corresponding to the product in the chromatogram. A high-purity sample will show a single, sharp peak. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main peak and the identification of impurities based on their mass-to-charge ratios. researchgate.netnih.gov These methods are crucial for ensuring the quality of the final compound and for optimizing reaction conditions to maximize yield and purity.

Computational and Theoretical Investigations of 5 Chloropyrido 2,3 D Pyridazin 8 7h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of heterocyclic compounds. DFT methods are employed to calculate various molecular properties that provide a detailed picture of the molecule's behavior at a quantum level.

For a molecule such as 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, DFT calculations would typically be used to determine its optimized molecular geometry in the ground state. These calculations can also elucidate the distribution of electrons within the molecule through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Description Predicted Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Data not available in current search results
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Data not available in current search results
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. Data not available in current search results
Dipole Moment A measure of the net molecular polarity. Data not available in current search results
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion. Data not available in current search results

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. | Data not available in current search results |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

These simulations can reveal the preferred conformations of the molecule in different environments and the energetic barriers between different conformational states. By simulating the molecule in a solvent box, one can study the intermolecular interactions, such as hydrogen bonding, that govern its solubility and aggregation behavior. In the context of drug discovery, MD simulations are often used to explore the binding stability of a ligand within the active site of a target protein.

The results of MD simulations can be analyzed to obtain information on various structural and dynamic properties, as outlined in the following table.

Table 2: Parameters from Molecular Dynamics Simulations

Parameter Description Potential Findings for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures, indicating conformational stability. Data not available in current search results
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position, indicating flexibility of different parts of the molecule. Data not available in current search results
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. Data not available in current search results

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds with solvent or other molecules. | Data not available in current search results |

Note: This table represents the types of data that would be generated from MD simulations, but specific results for the target compound are not available.

In Silico Modeling for Predicting Reaction Pathways and Transition States

In silico modeling plays a crucial role in predicting the plausible reaction pathways and identifying the transition states of chemical reactions involving this compound. By employing quantum chemical methods, researchers can map out the potential energy surface of a reaction, which helps in understanding the reaction mechanism and predicting the reaction kinetics.

These computational models can be used to calculate the activation energies for different possible reaction pathways, thereby identifying the most favorable route. The geometries of transition states, which are the highest energy points along the reaction coordinate, can also be determined. This information is invaluable for optimizing reaction conditions and for designing synthetic routes to new derivatives.

The key parameters obtained from such in silico modeling studies are summarized in the table below.

Table 3: Predicted Reaction Pathway Parameters

Parameter Description Application to this compound
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur. Data not available in current search results
Transition State Geometry The arrangement of atoms at the point of maximum energy along the reaction coordinate. Data not available in current search results
Reaction Enthalpy (ΔH) The change in the enthalpy of a system during a chemical reaction. Data not available in current search results

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | Data not available in current search results |

Note: The data in this table are illustrative of what in silico modeling can provide; however, specific studies on this compound were not found.

Spectroscopic Property Predictions based on Theoretical Models

Theoretical models are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, computational methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths at which they occur. The vibrational frequencies and intensities for an IR spectrum can be calculated using DFT, which helps in assigning the vibrational modes to specific functional groups. Similarly, NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO), which are useful for structural elucidation.

A summary of the types of spectroscopic data that can be predicted is provided in the table below.

Table 4: Theoretically Predicted Spectroscopic Data

Spectrum Predicted Parameter Relevance for this compound
UV-Vis Maximum Absorption Wavelength (λmax) Data not available in current search results
IR Vibrational Frequencies (cm⁻¹) Data not available in current search results
¹H NMR Chemical Shifts (ppm) Data not available in current search results

| ¹³C NMR | Chemical Shifts (ppm) | Data not available in current search results |

Note: This table indicates the spectroscopic properties that can be predicted theoretically. Specific predicted data for this compound are not available in the searched literature.

Structure Activity Relationship Sar Studies on 5 Chloropyrido 2,3 D Pyridazin 8 7h One Derivatives

Influence of Halogenation at Position 5 on Derivative Activity

The substitution at the 5-position of the pyrido[2,3-d]pyridazin-8(7H)-one ring system is a critical determinant of biological activity. While extensive research specifically on 5-halogenated derivatives is still emerging, preliminary findings from broader studies on related scaffolds suggest that the nature of the substituent at this position significantly modulates potency and selectivity.

In a study on pyrido[2,3-d]pyridazine-2,8-diones, a closely related scaffold, the introduction of a phenyl group at the 5-position was a key feature of the synthesized compounds evaluated for anti-inflammatory activity. nih.gov Although this study did not specifically explore a series of halogens at this position, the tolerance of a bulky substituent like a phenyl group indicates that the 5-position is amenable to substitution. In medicinal chemistry, halogen atoms are often introduced to modulate pharmacokinetic and pharmacodynamic properties. A chlorine atom, as in the parent compound, can influence the electronic nature of the ring system and can participate in halogen bonding, potentially altering the binding affinity of the molecule to its biological target. Further studies systematically comparing different halogens (F, Cl, Br, I) at the 5-position are necessary to fully delineate their impact on activity.

Rational Design of Derivatives through Strategic Substituent Modifications

The rational design of derivatives based on the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold is guided by the desire to enhance biological activity and selectivity. Strategic modifications at various positions of the heterocyclic core have been explored to probe the SAR of this class of compounds.

One notable example is the design and synthesis of a series of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones as potential anti-inflammatory agents. nih.gov In this study, the design strategy involved the annulation of a 2-pyridone pattern. The initial design included variations at the 5-position, primarily with aryl substituents, and at the 3-position with cyano or carboxyethyl groups. This approach allowed for the exploration of the chemical space around the core scaffold and led to the identification of compounds with significant in vivo anti-inflammatory effects. For instance, compound 7c from this series, which features a p-tolyl group at the 5-position and a carboxylic acid at the 3-position, demonstrated a greater inhibition of ear edema (82%) and was found to be a dual inhibitor of COX-1 and COX-2. nih.gov This highlights a rational approach where modifications at both the 3 and 5-positions are crucial for potent anti-inflammatory activity.

The following table details the anti-inflammatory activity of a series of 5-substituted pyrido[2,3-d]pyridazine-2,8-dione derivatives:

Elucidation of Key Pharmacophoric Elements within the Pyrido[2,3-d]pyridazin-8(7H)-one System

Pharmacophore modeling aims to identify the essential structural features required for a molecule to exert a specific biological activity. For the pyrido[2,3-d]pyridazin-8(7H)-one system, while a definitive pharmacophore model is yet to be established, analysis of active derivatives allows for the elucidation of key elements.

Based on the study of pyrido[2,3-d]pyridazine-2,8-diones, several pharmacophoric features can be inferred:

The Heterocyclic Core: The rigid, planar pyrido[2,3-d]pyridazine (B3350097) ring system serves as the fundamental scaffold for orienting the substituents in a defined three-dimensional space.

Substituent at Position 5: The presence of an aryl group at this position appears to be favorable for anti-inflammatory activity. The nature of the substituent on this aryl ring (e.g., methyl, methoxy (B1213986), chloro) fine-tunes the activity. nih.gov

Substituent at Position 3: A group capable of hydrogen bonding, such as a carboxylic acid, seems to be important for potent activity, as seen in the most active compounds of the series. nih.gov

The Lactam Carbonyl: The carbonyl group at position 8 is a potential hydrogen bond acceptor, which could be a crucial interaction point with a biological target.

For the related pyrido[2,3-d]pyrimidin-7-one scaffold, which has been more extensively studied, pharmacophore models have been developed for various targets, such as CDK4 inhibitors. japsonline.comjapsonline.com These models often highlight the importance of hydrogen bond donors and acceptors on the pyrimidine (B1678525) portion of the ring, which may have some relevance to the pyridazine (B1198779) core.

Comparative Analysis of SAR Across Different Pyrido[2,3-d]pyridazine Isomers and Related Scaffolds

The spatial arrangement of nitrogen atoms in the pyridine (B92270) and pyridazine rings gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. This, in turn, can lead to different SAR profiles. The main isomers include pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines or pyridazines. nih.govnih.gov

Similarly, derivatives of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one have been synthesized and explored for various biological activities. researchgate.net The development of these different isomeric scaffolds highlights the efforts to explore diverse chemical spaces to identify novel bioactive agents. The choice of a particular isomeric scaffold is often guided by synthetic accessibility and the desired orientation of substituents to interact with a specific biological target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. To date, no specific QSAR models have been reported for this compound derivatives. However, QSAR studies on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold provide a framework for how such models could be developed and applied.

For example, 3D-QSAR models have been successfully developed for pyrido[2,3-d]pyrimidine derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ijddd.com Another study focused on developing 2D and 3D-QSAR models for a series of 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.comjapsonline.com These models were able to identify key molecular properties influencing the inhibitory activity and were used to predict the activity of new compounds. The statistical significance of these models, with high correlation coefficients (r²) and cross-validated coefficients (q²), demonstrates their predictive power. japsonline.comijddd.com

The development of similar QSAR models for this compound and its analogs would be a valuable tool for:

Predicting the biological activity of newly designed compounds.

Understanding the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern activity.

Guiding the rational design of more potent and selective derivatives.

Future work in this area would require the synthesis and biological evaluation of a diverse set of this compound derivatives to generate the necessary data for building robust and predictive QSAR models.

Applications of 5 Chloropyrido 2,3 D Pyridazin 8 7h One As a Synthetic Intermediate

Role in the Synthesis of Diverse Organic Compounds

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one serves as a versatile precursor for a range of organic molecules, primarily through the reactivity of its chlorine substituent. The chloro group at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the extension of the molecular scaffold.

One of the primary transformations involves the displacement of the chlorine atom by nitrogen nucleophiles. For instance, reactions with a variety of primary and secondary amines lead to the formation of 5-amino-pyrido[2,3-d]pyridazin-8(7H)-one derivatives. These reactions are often facilitated by a base and can be performed under thermal conditions or, more efficiently, using palladium-catalyzed cross-coupling methodologies such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.gov This approach provides a straightforward route to a library of compounds with diverse substitution patterns at the 5-position.

Furthermore, the chlorine atom can be substituted by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides can yield the corresponding 5-alkoxy or 5-aryloxy derivatives. Similarly, treatment with thiols or thiophenols can introduce thioether linkages at the 5-position. These transformations significantly expand the chemical space accessible from this intermediate.

Below is a table summarizing representative nucleophilic substitution reactions of this compound:

NucleophileReaction TypeProduct Class
Primary/Secondary AmineNucleophilic Aromatic Substitution / Buchwald-Hartwig Amination5-Amino-pyrido[2,3-d]pyridazin-8(7H)-ones
Alcohol/Phenol (B47542)Nucleophilic Aromatic Substitution5-Alkoxy/Aryloxy-pyrido[2,3-d]pyridazin-8(7H)-ones
Thiol/ThiophenolNucleophilic Aromatic Substitution5-Thioether-pyrido[2,3-d]pyridazin-8(7H)-ones

Utilization as a Building Block for Complex Heterocyclic Systems

The structural and reactive nature of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. nih.gov The pyridopyridazinone core can be elaborated upon through various synthetic strategies.

A key approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govresearchgate.netmdpi.com By reacting this compound with a variety of boronic acids or esters, a wide range of aryl or heteroaryl groups can be introduced at the 5-position. This methodology is instrumental in creating biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.

In addition to C-C bond formation, the pyridopyridazinone scaffold can serve as a template for the construction of additional fused rings. For instance, derivatives obtained from the initial substitution of the chloro group can undergo subsequent intramolecular cyclization reactions to form tricyclic or tetracyclic systems. The specific nature of the fused ring depends on the functional groups introduced in the first step.

The following table illustrates the utility of this compound in building complex heterocyclic systems:

Reaction TypeReagentResulting System
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid5-Aryl/Heteroaryl-pyrido[2,3-d]pyridazin-8(7H)-ones
Intramolecular CyclizationFunctionalized DerivativesFused Polycyclic Heterocycles

Integration into Multi-component Reaction Schemes

While specific examples directly involving this compound in multi-component reactions (MCRs) are not extensively documented in the readily available literature, the broader class of pyridopyrimidine and pyridazine (B1198779) derivatives are known to participate in such reactions. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy.

By analogy to related structures, it is conceivable that this compound or its derivatives could be integrated into MCRs. For instance, a derivative where the chloro group has been replaced by an amino group could potentially act as the amine component in reactions like the Ugi or Passerini reactions, leading to the rapid assembly of complex molecular architectures. Further research in this area could unveil novel and efficient synthetic routes based on this versatile building block.

Contribution to Novel Chemical Entity Generation in Academic Research

In academic research, the quest for novel chemical entities with unique properties and potential applications is a driving force. This compound provides a valuable starting point for the exploration of new chemical space. nih.gov Its reactivity allows for the systematic modification of the pyridopyridazinone core, enabling the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

The development of new synthetic methodologies often relies on the availability of versatile starting materials. Academic laboratories can utilize this compound to explore new coupling partners in cross-coupling reactions, investigate novel cyclization strategies, or develop new types of catalysts for C-N and C-C bond formation.

The synthesis of novel heterocyclic compounds derived from this intermediate contributes to the broader field of chemical biology and drug discovery. The pyrido[2,3-d]pyridazine (B3350097) scaffold is a recognized privileged structure in medicinal chemistry, and the ability to readily diversify this core at the 5-position is of significant interest for the development of new therapeutic agents. nih.govnih.gov

Future Research Directions and Emerging Opportunities in 5 Chloropyrido 2,3 D Pyridazin 8 7h One Chemistry

Development of Eco-friendly and Sustainable Synthetic Methodologies

The future of synthesizing 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one and its derivatives is increasingly geared towards green chemistry principles to minimize environmental impact. jocpr.commdpi.com Traditional synthetic routes often rely on hazardous reagents and solvents. jocpr.com Emerging research focuses on the adoption of greener alternatives.

Key sustainable strategies include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of related heterocyclic compounds like pyridines and pyrido[2,3-d]pyrimidines. ekb.egnih.govnih.gov Applying microwave irradiation to the cyclization and chlorination steps in the synthesis of this compound could offer a more efficient and eco-friendly alternative to conventional heating. ekb.eg

Use of Green Catalysts: The exploration of reusable and non-toxic catalysts is a significant area of interest. For instance, nanocatalysts and solid-supported acid catalysts have been successfully employed in the synthesis of various pyridine (B92270) and fused pyridine systems, offering benefits such as easy separation and reusability. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example using grinding techniques, minimizes the use of volatile organic compounds, reducing both environmental pollution and operational costs. ekb.egrasayanjournal.co.in

Bio-based Solvents and Reagents: The use of solvents and reagents derived from renewable resources is a growing trend in sustainable chemistry. jocpr.com Investigating the applicability of such green alternatives in the synthesis of pyridopyridazinones is a promising research avenue.

Exploration of Novel Catalytic Approaches for Derivatization

The chlorine atom at the C-5 position of this compound is a prime site for derivatization, allowing for the introduction of various functional groups to modulate the compound's biological activity. Future research will likely focus on advanced catalytic methods to achieve these transformations with high efficiency and selectivity.

Table 1: Emerging Catalytic Derivatization Strategies

Catalytic ApproachDescriptionPotential Application on this compound
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful tools for forming C-C and C-N bonds, respectively. researchgate.netresearchgate.netnih.govArylation or amination at the C-5 position by replacing the chlorine atom, enabling the synthesis of a diverse library of derivatives.
C-H Activation/Functionalization This approach allows for the direct formation of new bonds by activating otherwise inert C-H bonds, offering a more atom-economical synthesis. nih.govrsc.orgDirect functionalization of the pyridopyridazinone core at other positions, providing access to novel structural motifs. rsc.orgmdpi.com
Photoredox Catalysis Utilizes visible light to initiate catalytic cycles, enabling unique transformations under mild reaction conditions.Could offer novel pathways for the derivatization of the pyridopyridazinone scaffold that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands for rapid synthesis and screening of compound libraries, the integration of flow chemistry and automated platforms presents a significant opportunity.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.gov For the synthesis of this compound and its derivatives, flow reactors could enable:

Precise control over reaction parameters such as temperature, pressure, and reaction time.

Safe handling of potentially hazardous intermediates and reagents.

Telescoped multi-step syntheses without the need for isolation of intermediates.

Automated Synthesis Platforms: The development of automated systems that integrate reaction execution, work-up, and purification can significantly accelerate the drug discovery process. researchgate.net These platforms can be used for:

High-throughput synthesis of derivative libraries for structure-activity relationship (SAR) studies.

Rapid optimization of reaction conditions.

On-demand synthesis of specific target molecules.

The combination of flow chemistry with automated platforms could revolutionize the synthesis of pyridopyridazinone-based compounds, enabling the rapid exploration of chemical space. nih.govmdpi.com

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of reactions are becoming increasingly important.

Table 2: In Situ Reaction Monitoring Techniques

TechniqueInformation ProvidedRelevance to Pyridopyridazinone Synthesis
FTIR/Raman Spectroscopy Real-time tracking of the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands.Monitoring the formation of the pyridazinone ring and subsequent chlorination, enabling precise determination of reaction endpoints and identification of transient intermediates.
NMR Spectroscopy Detailed structural information about species in the reaction mixture.Elucidating reaction pathways and identifying byproducts in real-time.
Mass Spectrometry Identification of reaction components based on their mass-to-charge ratio.Providing rapid analysis of reaction progress and confirming product formation.

The data obtained from these in situ techniques can be used to develop accurate kinetic models, leading to more robust and efficient synthetic processes. mdpi.com

Deepening Computational Understanding for Rational Design

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of molecules with desired properties. For this compound and its derivatives, computational approaches can be utilized to:

Predict Biological Activity: Molecular docking studies can predict the binding modes and affinities of derivatives with their biological targets, such as kinases, guiding the design of more potent inhibitors. nih.govnih.gov

Elucidate Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of compounds with their biological activities, facilitating the prediction of the activity of novel derivatives.

DFT (Density Functional Theory) Studies: DFT calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the pyridopyridazinone scaffold. gsconlinepress.combohrium.com This information can be used to understand reaction mechanisms and predict the outcomes of chemical transformations.

The synergy between computational modeling and experimental work will be crucial for the efficient discovery and optimization of new drug candidates based on the this compound scaffold. eurekaselect.comresearchgate.net

Expanding the Scope of Synthetic Utility in Unexplored Chemical Transformations

While the primary focus has been on the derivatization of the 5-chloro position, future research should also explore other chemical transformations to unlock the full synthetic potential of the this compound core. This includes:

Functionalization of the Pyridine and Pyridazinone Rings: Exploring reactions that modify other positions on the heterocyclic system can lead to novel scaffolds with unique biological profiles.

Ring-Opening and Ring-Transformation Reactions: Investigating the reactivity of the pyridopyridazinone core under various conditions could lead to the discovery of novel heterocyclic systems.

Synthesis of Fused Polycyclic Systems: Using this compound as a building block for the synthesis of more complex, polycyclic architectures could yield compounds with novel therapeutic properties. mdpi.comnih.gov

By venturing into these unexplored areas, chemists can expand the chemical space accessible from this versatile starting material, potentially leading to the discovery of next-generation therapeutics.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

ApproachStarting MaterialKey StepYield RangeAdvantages
Pyrimidine Cyclization5-Bromo-4-chloropyrimidineAmine substitution60–90%High regioselectivity
Multicomponent Reactionα,β-Unsaturated estersMicrowave-assisted70–85%Rapid, scalable, substituent diversity

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the C5-Cl group shows distinct deshielding in 13^13C NMR (δ ~145 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 224.0352 for C8_8H5_5ClN4_4O) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms, such as distinguishing 7H vs. 8H configurations .

Advanced: How can substituents be introduced at the C4 position of the pyridopyridazine scaffold?

Methodological Answer:
C4 functionalization is challenging due to steric hindrance. Recent strategies include:

  • Chloro-Substituted Precursors : 4-Chloropyrido[2,3-d]pyrimidin-7(8H)-one reacts with nitrogen nucleophiles (e.g., piperazine) under mild conditions (50°C, DMF) to install substituents .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable C4-aryl group introduction (e.g., 4-phenyl derivatives, 65–80% yields) .

Key Consideration : Use sterically unhindered nucleophiles (e.g., primary amines) to avoid side reactions.

Advanced: How should researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^13C couplings to verify connectivity. For example, HMBC correlations between C5-Cl and adjacent protons confirm regiochemistry .
  • X-ray Diffraction : Essential for ambiguous cases, such as differentiating between keto-enol tautomers .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (RMSD <0.3 ppm) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Seed Crystal Method : Adding isethionate salt seed crystals to a solvent mixture (e.g., ethanol/water) ensures controlled crystallization, reducing amorphous byproducts .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers with >95% purity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (e.g., 85% vs. 65% conventional heating) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve crystallization .

Q. Table 2: Solvent Effects on Yield

SolventReaction TypeYield Improvement
DMFNucleophilic substitution+15–20%
Ethanol/WaterCrystallizationPurity >98%

Advanced: What methodologies are used to design bioactivity assays for this compound?

Methodological Answer:

  • Phosphodiesterase (PDE) Inhibition : Competitive ELISA assays with fluorescent cAMP analogs (IC50_{50} values <100 nM reported for PDE5 inhibitors) .
  • Antiviral Testing : HCV replicon assays measure EC50_{50} values (e.g., 0.8 μM for pyrido[2,3-d]pyrimidinones targeting NS5B polymerase) .
  • Cytotoxicity Profiling : MTT assays on HEK293 cells ensure selectivity (e.g., CC50_{50} >50 μM for non-toxic candidates) .

Advanced: How to address stability issues during storage of this compound?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Use amber vials to avoid photodegradation; monitor purity via HPLC every 6 months .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential release of HCl gas during chlorination steps .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets like PDE5 or HCV NS5B using AutoDock Vina (e.g., ΔG < -9 kcal/mol correlates with high potency) .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl at C5) with inhibitory activity (R2^2 >0.85 in PDE5 models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.